2-({5-[(benzylsulfanyl)methyl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound with the molecular formula C24H25N5OS3. This compound features a unique structure that includes a triazole ring, a benzylsulfanyl group, and an acetamide moiety, which contribute to its potential biological activities and applications in various fields of research and medicine.
The compound can be synthesized through various chemical methods, often involving multiple steps to construct its intricate structure. It is classified as a triazole derivative, which is significant in medicinal chemistry due to the biological activities associated with this class of compounds.
2-({5-[(benzylsulfanyl)methyl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide belongs to the category of thiazoles and triazoles, which are known for their diverse pharmacological properties, including antifungal and antibacterial activities.
The synthesis of 2-({5-[(benzylsulfanyl)methyl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves several key steps:
The reactions often utilize solvents such as dichloromethane or ethanol and may require catalysts like triethylamine or pyridine to facilitate the reaction processes. The conditions are optimized for yield and purity, often monitored by techniques such as thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of 2-({5-[(benzylsulfanyl)methyl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can be described using its IUPAC name and structural representation:
| Property | Data |
|---|---|
| InChI | InChI=1S/C24H25N5OS3/c1-3(26)22(27)24(30)31(28)23(29)21(19(32)20(33)34)17(18)15(16)14(10-12-11(9)8-7-6-5)13/h5-11H,3H2,(H,26,28)(H,30,31)(H,32,33)(H,19,20)(H,21,22)(H,23,24) |
| InChI Key | DTZZKEFMHDXETG-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C)CSCC3=CC=CC=C3 |
The compound may undergo various chemical reactions typical for triazole derivatives:
Reactions involving this compound are typically carried out under controlled conditions to avoid degradation or unwanted side reactions. Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize reaction products.
The mechanism of action for 2-({5-[(benzylsulfanyl)methyl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific biological targets:
Further studies are required to elucidate the precise molecular targets and pathways affected by this compound. Research into its pharmacodynamics will provide insights into its efficacy and safety profile.
The physical properties of 2-({5-[(benzylsulfanyl)methyl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide include:
Chemical properties include:
Relevant data regarding these properties can be crucial for determining suitable storage conditions and handling procedures.
The compound has potential applications in various scientific fields:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5